molecular formula C18H16N2O2S B5742036 1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

Cat. No. B5742036
M. Wt: 324.4 g/mol
InChI Key: NVDLCDUSUUGZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone is a chemical compound that has been extensively studied for its potential use in scientific research. It is also known by its chemical name, MTB-1. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for future research in various fields.

Mechanism of Action

The mechanism of action of MTB-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to changes in gene expression and cellular processes, which can have a range of effects on the body.
Biochemical and Physiological Effects:
MTB-1 has been found to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using MTB-1 in lab experiments is that it has been extensively studied and its synthesis method is well-established. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving MTB-1. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in cancer research, particularly in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of MTB-1 and its potential applications in various fields.

Synthesis Methods

The synthesis of MTB-1 involves a multi-step process, which has been described in detail in various scientific publications. The first step involves the reaction of 4-methoxyphenyl isothiocyanate with 4-aminobenzonitrile to form 4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl isothiocyanate. This intermediate is then reacted with ethanone to form the final product, 1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone.

Scientific Research Applications

MTB-1 has been used in various scientific studies to investigate its potential as a therapeutic agent. One study found that MTB-1 has anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases. Another study found that MTB-1 has anti-cancer properties, making it a promising candidate for cancer research.

properties

IUPAC Name

1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12(21)13-3-7-15(8-4-13)19-18-20-17(11-23-18)14-5-9-16(22-2)10-6-14/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDLCDUSUUGZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.